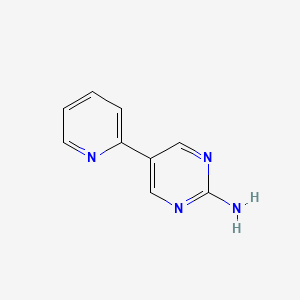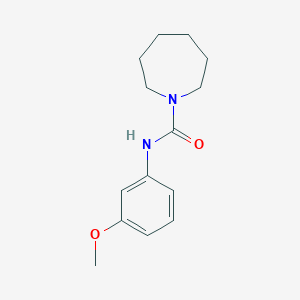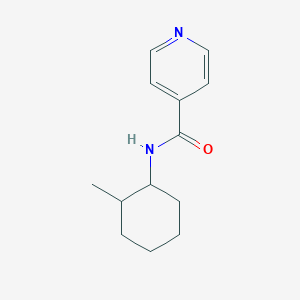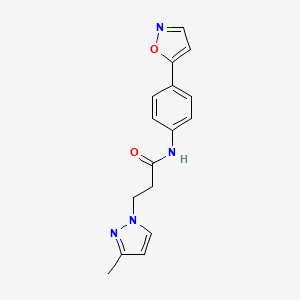![molecular formula C22H19ClN4O2S2 B7469825 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various fields of research.
作用机制
The mechanism of action of 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been found to have activity against various targets, including kinases, phosphodiesterases, and proteases.
Biochemical and Physiological Effects:
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have antibacterial activity against various drug-resistant strains of bacteria.
实验室实验的优点和局限性
The advantages of using 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline in lab experiments include its high potency, selectivity, and broad range of activity against various targets. Additionally, this compound has been extensively studied, and various modifications have been made to improve its yield and purity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
未来方向
There are several future directions for the study of 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline. One direction is to further study the mechanism of action of this compound and identify its specific targets. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further modifications of this compound may lead to the development of more potent and selective compounds with improved pharmacokinetic properties.
合成方法
The synthesis of 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline involves a multi-step process. The first step involves the synthesis of 4-(4-chlorophenyl)sulfonylpiperazine, which is then reacted with 2-thiophenecarboxaldehyde to form the intermediate product. The intermediate product is then reacted with 2-aminobenzonitrile to form the final product, 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学研究应用
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, where it has been found to have neuroprotective effects. Additionally, this compound has been studied for its potential applications in the field of drug discovery, where it has been found to have activity against various drug-resistant strains of bacteria.
属性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S2/c23-16-7-9-17(10-8-16)31(28,29)27-13-11-26(12-14-27)22-18-4-1-2-5-19(18)24-21(25-22)20-6-3-15-30-20/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQACZDRZNCJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)


![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)